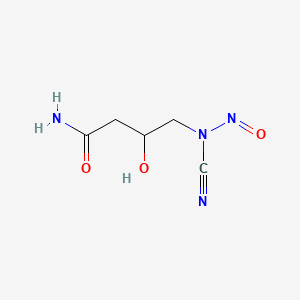
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is an organosilicon compound characterized by its unique structure, which includes two silicon atoms and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene typically involves the reaction of appropriate silicon-containing precursors under controlled conditions. One common method involves the reaction of tetramethyldisiloxane with methanol in the presence of a catalyst to introduce the methoxy group. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding silanols or siloxanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can hydrolyze in the presence of water to form silanols and methanol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, nucleophiles such as halides for substitution, and water or acids for hydrolysis. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted organosilicon compounds, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty polymers, coatings, and adhesives due to its unique properties.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties. The silicon atoms provide stability and unique electronic properties, making the compound suitable for various applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane: Similar structure but lacks the methoxy group.
4-Methoxy-2,2,6,6-tetramethyl-1-piperidinyloxy: Contains a methoxy group and is used in oxidation reactions.
(4E)-2,2,7,7-Tetramethyl-4,5-bis(2,2,2-triphenylethyl)-3,6-dioxa-2,7-disilaoct-4-ene: A more complex derivative with additional functional groups.
Uniqueness
4-Methoxy-2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoct-4-ene is unique due to its specific combination of silicon atoms and a methoxy group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
107940-12-5 |
|---|---|
Fórmula molecular |
C9H22O3Si2 |
Peso molecular |
234.44 g/mol |
Nombre IUPAC |
(1-methoxy-2-trimethylsilyloxyethenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H22O3Si2/c1-10-9(12-14(5,6)7)8-11-13(2,3)4/h8H,1-7H3 |
Clave InChI |
LYPMVZDALWKRSY-UHFFFAOYSA-N |
SMILES canónico |
COC(=CO[Si](C)(C)C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
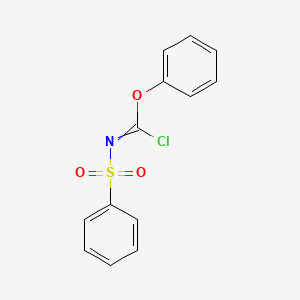
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14339879.png)
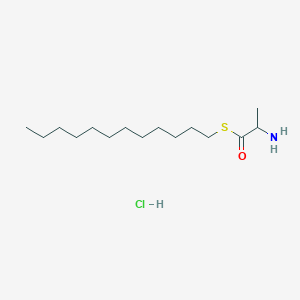
![1-[2-(Thiophen-2-yl)ethyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14339900.png)
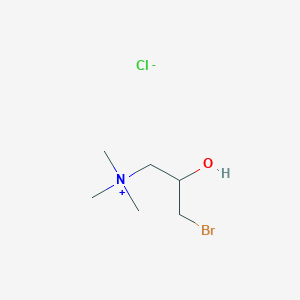
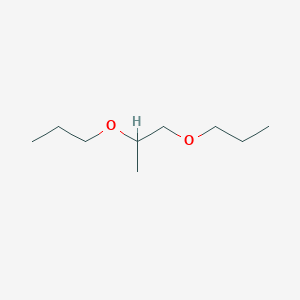

![1-(4-{2-[2-(3,4-Dichlorophenyl)ethenyl]pyridin-4-yl}piperazin-1-yl)ethan-1-one](/img/structure/B14339917.png)
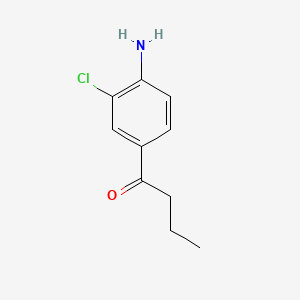
![N-[(E)-1-thiophen-2-ylheptylideneamino]pyridine-3-carboxamide](/img/structure/B14339934.png)
